Physical Properties and Solvent Solubility Dynamics of Ethyl (4-methyl-1H-pyrrol-2-yl)acetate: A Technical Guide
Physical Properties and Solvent Solubility Dynamics of Ethyl (4-methyl-1H-pyrrol-2-yl)acetate: A Technical Guide
Executive Overview
In the landscape of modern drug development and advanced organic synthesis, functionalized heterocycles serve as foundational building blocks. Ethyl (4-methyl-1H-pyrrol-2-yl)acetate (CAS: 33369-55-0) is a highly versatile intermediate, frequently utilized in the synthesis of porphyrins, non-steroidal anti-inflammatory drugs (NSAIDs), and complex macrocycles[1].
As a Senior Application Scientist, I frequently encounter challenges related to the handling and formulation of substituted pyrroles. Their unique electronic structures often lead to counterintuitive solubility profiles and stability issues. This whitepaper provides an in-depth, mechanistic analysis of the physicochemical properties and solvent solubility dynamics of Ethyl (4-methyl-1H-pyrrol-2-yl)acetate, grounded in empirical methodologies and thermodynamic principles.
Molecular Architecture and Physicochemical Profiling
To predict the macroscopic behavior of Ethyl (4-methyl-1H-pyrrol-2-yl)acetate, we must first deconstruct its molecular architecture. The molecule consists of a central π -rich pyrrole ring, a lipophilic methyl group at the C4 position, and an ethyl acetate moiety at the C2 position.
Mechanistic Causality of Physical Properties
Unlike basic aliphatic amines, the lone pair of electrons on the pyrrole nitrogen is delocalized into the aromatic ring to satisfy Hückel's rule (4n + 2 π electrons)[2]. This delocalization has profound physical consequences:
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Acid-Base Neutrality: The compound is exceptionally weakly basic (conjugate acid pKa≈−3.8 ) and weakly acidic (N-H pKa≈16.5 )[2][3]. Consequently, it remains strictly un-ionized across the entire physiological pH spectrum (pH 1.2 – 7.4).
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Auto-Oxidation: Like many pyrrole derivatives, this compound is susceptible to light-induced polymerization and auto-oxidation, often darkening from a colorless liquid to a brown/yellow state upon prolonged exposure to atmospheric oxygen[2][4].
Quantitative Physicochemical Data
The following table summarizes the core physical properties critical for formulation and synthesis planning:
| Property | Value / Description |
| IUPAC Name | Ethyl 2-(4-methyl-1H-pyrrol-2-yl)acetate |
| CAS Registry Number | 33369-55-0[1] |
| Molecular Formula | C 9 H 13 NO 2 |
| Molecular Weight | 167.20 g/mol |
| Physical State (Standard Temp) | Colorless to yellowish volatile liquid[2][4] |
| Dipole Moment (Core) | ≈ 1.58 D (Positive end at the heteroatom)[2][3] |
| Predicted LogP | 1.8 – 2.2 (Highly Lipophilic) |
| Ionization State (pH 1-10) | Neutral / Un-ionized |
Solvent Solubility Dynamics and Thermodynamic Behavior
Solubility is not merely a static value; it is a dynamic thermodynamic equilibrium dictated by the interplay of solute-solute and solute-solvent intermolecular forces.
Aqueous Solubility: The Hydrophobic Penalty
Because Ethyl (4-methyl-1H-pyrrol-2-yl)acetate cannot be ionized at physiological pH, it cannot leverage ion-dipole interactions to dissolve in water. The hydration of this molecule requires breaking strong hydrogen bonds between water molecules to accommodate the bulky, lipophilic ethyl and methyl groups. The thermodynamic penalty of this cavity formation far outweighs the weak hydrogen bonding provided by the pyrrole N-H and ester C=O groups, resulting in poor aqueous solubility .
Organic Solvation: Dipole and Dispersion Synergy
Conversely, the compound exhibits excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderately polar organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). The pyrrole N-H acts as a potent hydrogen bond donor to the oxygen atom of DMSO, while the π -system and aliphatic chains engage in favorable London dispersion forces.
Mechanistic pathways of solvation driven by specific functional group interactions.
Experimental Methodologies: Self-Validating Solubility Protocols
To generate robust, actionable data for drug development, kinetic solubility estimates are insufficient. We must determine the thermodynamic equilibrium solubility . The "Shake-Flask Method," adapted from OECD Test Guideline 105[5] and aligned with FDA Biopharmaceutics Classification System (BCS) guidelines[6][7], remains the gold standard.
Why HPLC-UV over Gravimetric Analysis?
Pyrrole derivatives are prone to oxidative degradation[4]. If we rely on simple gravimetric analysis (evaporating the solvent and weighing the residue), we risk quantifying polymerized degradation products alongside the pure compound. A stability-indicating HPLC-UV assay ensures that we separate the intact Ethyl (4-methyl-1H-pyrrol-2-yl)acetate from any "pyrrole red" artifacts, preserving the scientific integrity of the data[7].
Workflow for thermodynamic solubility determination via the shake-flask method.
Step-by-Step Shake-Flask Protocol (Self-Validating System)
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Media Preparation: Prepare the target solvents (e.g., pH 1.2, 4.5, and 6.8 buffers, or neat organic solvents like ethanol). Degas the media using sonication to minimize dissolved oxygen, mitigating the risk of pyrrole auto-oxidation[2][8].
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Supersaturation Initiation: In triplicate, add an excess amount of Ethyl (4-methyl-1H-pyrrol-2-yl)acetate to 10 mL of the selected solvent in amber glass vials (to prevent photo-degradation). A visible undissolved phase (droplets/emulsion) must remain to guarantee supersaturation[5].
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Thermal Equilibration: Seal the vials tightly under a nitrogen headspace. Place them in an orbital shaker set to 37.0 ± 0.5 °C (for physiological relevance) or 25.0 ± 0.5 °C (for standard chemical profiling) at 150 RPM[7].
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Self-Validating Timepoints: Extract 1 mL aliquots at exactly 24 hours and 48 hours .
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Causality Check: Equilibrium is confirmed only if the calculated concentration difference between the 24h and 48h timepoints is statistically insignificant ( Δ<5% ). If the concentration is still rising, kinetic dissolution is ongoing; if it is falling, degradation is occurring.
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Phase Separation: Centrifuge the extracted aliquots at 10,000 × g for 15 minutes at the exact incubation temperature to prevent temperature-induced precipitation or phase separation[7].
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Quantification: Dilute the supernatant immediately with the mobile phase (e.g., Acetonitrile:Water) and inject it into a validated HPLC-UV system (monitoring at the λmax of the pyrrole ring, typically around 210-230 nm).
By strictly adhering to this self-validating protocol, researchers can establish highly reliable solubility parameters for Ethyl (4-methyl-1H-pyrrol-2-yl)acetate, ensuring downstream success in synthetic scale-up and pharmacological formulation.
References
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[1] 33369-55-0_ethyl 2-(4-methyl-1H-pyrrol-2-yl)acetate ... - cas号查询. ChemSrc. URL:
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[2] Pyrrole - Wikipedia: Properties, structure, bonding. Wikipedia. URL:
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[3] Pyrrole: Structure, Properties, Synthesis & Applications. Vedantu. URL:
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[4] About Pyrrole - Ensince Industry Co., Ltd. Ensince. URL:
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[5] New Substances Notification - Water Availability versus Water Extractability (OECD Test Guideline 105). Government of Canada Publications. URL:
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[6] Guidance for Industry: The BCS is a scientific framework for classifying drug substances. GMP Compliance. URL:
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[7] UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf. Pharma Excipients. URL:
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[8] Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. IMR Press. URL:
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